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Acid-propionylamino-Val-Cit-OH

Cat. No.: B14751381
M. Wt: 374.39 g/mol
InChI Key: RBERRTKQXJAVGW-CABZTGNLSA-N
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Description

Contextualization of Dipeptide Linkers in Targeted Therapeutic Modalities

Cleavable linkers, a prominent category of these connectors, are designed to be broken or dissociated within the specific environment of a target cell, such as the acidic or enzymatic conditions found in tumors. This controlled release mechanism enhances the therapeutic window by maximizing the drug's effectiveness at the tumor site while reducing damage to healthy cells. iris-biotech.de

Historical Development and Significance of the Valine-Citrulline (Val-Cit) Motif in Bioconjugation Research

The Valine-Citrulline (Val-Cit) dipeptide sequence has become a cornerstone in the field of bioconjugation, particularly for ADCs. iris-biotech.de Its prominence grew from the need to overcome the limitations of earlier peptide linkers, which were often prone to aggregation and slow drug release. iris-biotech.deiris-biotech.de The Val-Cit motif was identified as an effective substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. iris-biotech.deoup.com

This specificity for an intracellular enzyme provides a significant advantage. The Val-Cit linker remains stable in the bloodstream, but upon internalization into a cancer cell, it is efficiently cleaved by cathepsin B, leading to the release of the cytotoxic payload. iris-biotech.detcichemicals.com This mechanism of action was famously utilized in the development of the FDA-approved ADC, Adcetris®. iris-biotech.denih.gov Research has also explored variations of the Val-Cit linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide, which has shown enhanced stability in mouse serum. acs.orgnih.gov

Enzymatic Cleavage of Dipeptide Linkers
Dipeptide LinkerCleaving EnzymeSignificance in Targeted Therapy
Val-CitCathepsin BHigh stability in plasma, efficient cleavage inside tumor cells. tcichemicals.com
Val-AlaCathepsin BLower hydrophobicity than Val-Cit, preventing aggregation. iris-biotech.de
Phe-LysCathepsin BRapidly cleaved, but less stable than Val-Cit. iris-biotech.de

Role of Acid-propionylamino-Val-Cit-OH as a Cleavable Linker Scaffold in Advanced Drug Delivery Architectures

This compound serves as a crucial building block in the synthesis of these advanced drug delivery systems. cd-bioparticles.nettargetmol.commedchemexpress.comambeed.com It is a cleavable linker that incorporates the Val-Cit dipeptide, making it specifically susceptible to cleavage by cathepsin B within the lysosome of a cell. cd-bioparticles.net This targeted release of the therapeutic payload is a key feature of its utility. cd-bioparticles.net

The propionylamino group at the N-terminus and the hydroxyl group at the C-terminus provide reactive handles for conjugation to both the targeting molecule and the therapeutic agent, often through a self-emolative spacer like p-aminobenzyl alcohol (PAB). iris-biotech.detcichemicals.comtcichemicals.com The cleavage of the amide bond between citrulline and the PAB spacer by cathepsin B initiates a cascade that results in the release of the free drug. nih.goviris-biotech.detcichemicals.com This precise mechanism has made this compound and its derivatives integral to the design of numerous ADCs and other targeted therapies currently in development and clinical use. nih.govaacrjournals.orgnih.gov

Chemical Properties of this compound
PropertyValue
CAS Number2098907-84-5 glpbio.comchemicalbook.comguidechem.com
Molecular FormulaC15H26N4O7 glpbio.comguidechem.com
Molecular Weight374.39 g/mol glpbio.comcreative-biolabs.com
Boiling Point (Predicted)769.8±60.0 °C chemicalbook.comguidechem.com
Density (Predicted)1.299±0.06 g/cm3 chemicalbook.comguidechem.com
pKa (Predicted)3.37±0.10 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N4O7 B14751381 Acid-propionylamino-Val-Cit-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26N4O7

Molecular Weight

374.39 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12-/m0/s1

InChI Key

RBERRTKQXJAVGW-CABZTGNLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Acid Propionylamino Val Cit Oh

Strategic Approaches to the Synthesis of Valine-Citrulline Peptide Scaffolds

The construction of the Val-Cit dipeptide is a foundational step in the synthesis of Acid-propionylamino-Val-Cit-OH. This process requires careful consideration of reaction conditions to ensure high yield, purity, and the correct stereochemistry. The Val-Cit motif is a well-established substrate for the lysosomal protease cathepsin B, making it a valuable component in designing cleavable linkers for targeted therapies. iris-biotech.detcichemicals.com

Optimized Reaction Conditions for Amide Bond Formation in Val-Cit Linkers

The formation of the amide bond between valine and citrulline is a critical step that can be optimized to improve efficiency and yield. omicsonline.org Various coupling reagents have been developed to facilitate this reaction, with the goal of activating the carboxyl group of one amino acid to react with the amino group of the other. omicsonline.orgbachem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize side reactions and racemization. bachem.comnih.gov For instance, a combination of EDC, HOAt, and N,N'-diisopropylethylamine (DIPEA) has been shown to be highly effective for amide bond formation in various contexts, achieving high conversion rates for a wide range of carboxylic acids. nih.govnih.gov Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, TBTU, HATU), are also widely used and are known for their high efficiency and rapid reaction times. bachem.compeptide.com

The choice of solvent and base is also crucial. N,N-Dimethylformamide (DMF) is a common solvent for these reactions. nih.gov The presence of a non-nucleophilic base like DIPEA is often required, especially when using aminium/uronium salt-based coupling reagents. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Examples Key Features
Carbodiimides DCC, EDC Widely used, often in combination with additives to reduce racemization. bachem.com
Phosphonium Salts PyBOP Byproducts are less hazardous than some other reagents. peptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU High coupling efficiency and rapid reaction times. bachem.compeptide.com

Diastereoselective Synthesis Considerations for this compound and Related Analogs

Maintaining the stereochemical integrity of the chiral centers in both valine and citrulline is paramount during synthesis to ensure the biological activity of the final conjugate. The α-carbon of amino acids is susceptible to racemization, particularly during the activation of the carboxylic acid group, which can proceed through an oxazolone (B7731731) intermediate. nih.gov

To mitigate this, several strategies are employed. One common approach is to use N-protected amino acids, where the amino group is temporarily blocked. nih.gov This prevents the formation of the oxazolone intermediate. Furthermore, the selection of appropriate coupling reagents and additives, such as HOAt, can suppress racemization. omicsonline.org Methodologies have been developed that afford the Val-Cit dipeptide with high diastereoselectivity, avoiding epimerization at the citrulline stereocenter. nih.gov Solid-phase peptide synthesis (SPPS) techniques also offer advantages in controlling stereochemistry. nih.gov

Scalability and Efficiency in Synthetic Production of Val-Cit Linker Precursors

The ability to produce Val-Cit linker precursors on a large scale is essential for their application in therapeutic development. Research has focused on developing synthetic routes that are not only high-yielding but also reproducible and cost-effective. nih.govnih.gov

Functional Group Manipulation for Subsequent Conjugation

The Val-Cit-OH dipeptide contains two key functional groups, the N-terminal amine and the C-terminal carboxylic acid, which can be selectively manipulated for conjugation to other molecules, such as antibodies or cytotoxic drugs.

Amine Protecting Group Strategies (e.g., Boc, Fmoc) for Selective Derivatization

To achieve selective modification of the Val-Cit dipeptide, protecting groups are employed to temporarily block the reactivity of the amine group. libretexts.orgug.edu.pl The two most common amine protecting groups used in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. lifetein.compeptide.comamericanpeptidesociety.org

Boc (tert-butoxycarbonyl): The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). peptide.comlibretexts.org Boc-protected amino acids are often used in syntheses where other protecting groups are sensitive to bases. peptide.com

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is commonly removed using a solution of piperidine (B6355638) in DMF. lifetein.comlibretexts.org The mild basic conditions for Fmoc removal make it compatible with acid-labile side-chain protecting groups, a strategy often referred to as orthogonal protection. lifetein.comslideshare.net

The use of these protecting groups allows for the stepwise construction of the peptide and the selective deprotection of the N-terminal amine for subsequent reactions, such as the introduction of the propionyl group to form this compound. For example, a lysine (B10760008) residue within a peptide can be orthogonally protected with a group like Mtt, which can be selectively removed to allow for coupling to a carboxylic acid. nih.gov

Table 2: Comparison of Common Amine Protecting Groups

Protecting Group Structure Deprotection Conditions Key Advantages
Boc tert-butoxycarbonyl Strong acid (e.g., TFA) peptide.comlibretexts.org Stable to basic conditions. peptide.com
Fmoc 9-fluorenylmethyloxycarbonyl Base (e.g., 20% piperidine in DMF) lifetein.comlibretexts.org Mild deprotection allows for orthogonal strategies. lifetein.comslideshare.net

Utilization of Terminal Carboxylic Acid Groups for Covalent Coupling Reactions

The terminal carboxylic acid of the this compound linker is a key functional handle for conjugation to amine-containing molecules. reactome.org This reaction typically involves the formation of a stable amide bond. creative-biogene.com

To facilitate this coupling, the carboxylic acid group must first be activated. nih.gov This is often achieved using the same types of coupling reagents employed in peptide bond formation, such as carbodiimides (EDC, DCC) or peptide coupling agents like HATU and HBTU. creative-biogene.com The activated carboxylic acid can then react with a primary amine on the target molecule to form the desired conjugate. creative-biogene.commdpi.com For example, carbodiimide (B86325) chemistry can be used to conjugate a carboxylic acid to the primary amines found on the surface of proteins, such as on lysine residues or at the N-terminus. mdpi.com

The efficiency of these conjugation reactions can be influenced by factors such as the choice of coupling reagent, solvent, and pH. nih.gov The covalent linkage formed through this process is crucial for the stability and function of the final peptide-drug conjugate. nih.gov

Integration of Bio-orthogonal Click Chemistry Moieties (e.g., Azide (B81097), Alkyne, Dibenzocyclooctyne (DBCO)) for Conjugation

Bio-orthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. nih.govinterchim.fr "Click chemistry," particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), represents a powerful tool for this purpose. nih.govaatbio.com This strategy involves modifying the Val-Cit linker with specific functional groups, or moieties, that enable precise and efficient conjugation to antibodies and cytotoxic payloads.

The core principle involves incorporating a reactive handle, such as an azide or a strained alkyne, into the linker structure. The most common moieties include:

Azide group (-N₃): This group can be readily introduced into the peptide structure. It remains inert to most biological functional groups until it reacts specifically with an alkyne. interchim.frnih.gov

Alkyne group (-C≡CH): The terminal alkyne is the reaction partner for the azide. The copper-catalyzed version of this reaction (CuAAC) is highly efficient, while the strain-promoted version avoids the need for a potentially cytotoxic copper catalyst. interchim.frnih.govnih.gov

Dibenzocyclooctyne (DBCO): As one of the most reactive cycloalkynes, DBCO enables rapid and efficient copper-free click reactions with azide-functionalized molecules. aatbio.comlumiprobe.comlumiprobe.com Its high reactivity and stability make it ideal for bioconjugation under mild, physiological conditions. aatbio.com

To create a conjugatable linker, a derivative of this compound is synthesized to include one of these moieties. For instance, an azide or a DBCO group can be attached to the peptide backbone, often via a PEG spacer to enhance solubility. medchemexpress.com This modified linker can then be "clicked" onto a payload or an antibody that has been functionalized with the corresponding reaction partner (e.g., an azide-modified linker will react with a DBCO-modified antibody). aatbio.comnih.gov This modular approach facilitates the assembly of complex bioconjugates with high precision and yield. nih.gov The mutual orthogonality of SPAAC with other bio-orthogonal reactions, such as the tetrazine-trans-cyclooctene ligation, even allows for simultaneous, multi-component labeling strategies. nih.gov

Structural Modifications for Enhanced Linker Properties of this compound

Beyond adding conjugation handles, the core structure of the Val-Cit linker is often modified to improve its physicochemical properties and in vivo performance. nih.gov

Polyethylene (B3416737) Glycol (PEG)ylation Strategies for Hydrophilicity Modulation

Many potent cytotoxic drugs used in ADCs are inherently hydrophobic, which can lead to aggregation and poor pharmacokinetic profiles. researchgate.net Incorporating polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to increase the hydrophilicity of the linker-drug complex. nih.govresearchgate.net

PEGylation offers several advantages:

Increased Solubility: PEG chains improve the water solubility of the ADC, preventing aggregation.

Improved Pharmacokinetics: The hydrophilic nature of PEG can mask the hydrophobic payload, leading to slower clearance rates and extended circulation times. researchgate.net

PEG units can be incorporated into the linker architecture in various ways. For example, linear PEG chains of different lengths (e.g., PEG4, PEG5) can be integrated between the peptide sequence and the conjugation moiety. medchemexpress.comiris-biotech.de Research has shown that the specific positioning and configuration of the PEG unit (e.g., linear vs. pendant) must be carefully tuned to optimize the stability and pharmacokinetic properties of the final ADC. researchgate.net

Incorporation and Optimization of Self-Immolative Spacers (e.g., p-Aminobenzylcarbamoyl (PABC) Unit)

The Val-Cit dipeptide is a substrate for the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells. cd-bioparticles.netiris-biotech.de To ensure that the cytotoxic payload is released in its active form following this enzymatic cleavage, a self-immolative spacer is typically incorporated into the linker. The most common of these is the p-aminobenzylcarbamoyl (PABC) unit, derived from p-aminobenzyl alcohol (PABOH). researchgate.netnih.govwpi.edu

The release mechanism proceeds as follows:

Inside the target cell's lysosome, cathepsin B cleaves the amide bond between the citrulline and the PABC unit. iris-biotech.deiris-biotech.de

This cleavage event unmasks a free aniline (B41778) on the PABC spacer.

The free aniline initiates a spontaneous 1,6-electronic cascade elimination reaction. iris-biotech.denih.gov

This rapid, irreversible intramolecular cyclization results in the fragmentation of the spacer and the "traceless" release of the unmodified, fully active drug. iris-biotech.deiris-biotech.de

This PABC system has been instrumental in the success of numerous ADCs, including several approved for clinical use, as it ensures efficient drug release only after specific enzymatic action at the target site. iris-biotech.denih.gov The initial design, first advanced by Katzenellenbogen and co-workers, has been a cornerstone of cleavable linker technology. wpi.edunih.gov

Design and Synthesis of Novel Structural Analogues to Address Specific Research Challenges

While the Val-Cit-PABC system is widely used, it has certain limitations that have prompted the design of novel structural analogues. nih.govnih.gov A key challenge is the linker's susceptibility to premature cleavage in circulation by enzymes other than cathepsin B. For example, the Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1C) and can also be degraded by human neutrophil elastase. nih.govnih.gov This premature drug release can lead to off-target toxicity and reduced efficacy. nih.gov

To address these challenges, researchers have developed and investigated several structural analogues:

Val-Ala Linker: Replacing citrulline with alanine (B10760859) (Val-Ala) has been shown to offer improved hydrophilicity and stability in some contexts. nih.gov While both Val-Cit and Val-Ala are cleaved effectively by cathepsin B, their stability profiles and resulting ADC properties can differ. nih.goviris-biotech.de In some studies, Val-Ala conjugates showed marginally improved anticancer activity compared to Val-Cit counterparts. unimi.it

Tripeptide Linkers (e.g., EGCit): To enhance stability against neutrophil elastase, novel tripeptide linkers have been designed. Research has shown that a glutamic acid–glycine–citrulline (EGCit) linker resists degradation by human neutrophil proteases while remaining sensitive to intracellular cathepsin cleavage. nih.gov This design helps to prevent premature payload release and associated toxicities like neutropenia. In contrast, linkers with a P₃ glutamic acid followed by valine (EVCit) were found to be more susceptible to elastase-mediated degradation. nih.gov

Cyclobutane-based Linkers: To increase specificity for cathepsin B over other cathepsins (like K and L), a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure was designed to replace the P2 valine. ADCs with a cBu-Cit linker showed potent anti-tumor effects, with drug release being more specifically dependent on cathepsin B. nih.gov

These examples highlight the ongoing efforts to rationally design next-generation linkers based on the this compound scaffold, aiming to create ADCs with wider therapeutic windows and improved safety profiles. nih.govnih.gov

Enzymatic Cleavage Mechanisms and Substrate Specificity of Acid Propionylamino Val Cit Oh

Lysosomal Protease-Mediated Cleavage of Valine-Citrulline Linkages

The Val-Cit dipeptide is engineered to be a substrate for lysosomal proteases, enzymes that are highly active in the low-pH environment of the lysosome but have minimal activity in the neutral pH of blood circulation. iris-biotech.deiris-biotech.de This differential activity is crucial for the stability of ADCs in the bloodstream, preventing premature drug release. iris-biotech.deiris-biotech.de Upon internalization of an ADC into a target cell, it is trafficked to the lysosome, where enzymatic cleavage of the linker occurs. iris-biotech.detcichemicals.com While initially thought to be cleaved exclusively by a single enzyme, subsequent research has revealed that a variety of cathepsins can process the Val-Cit linkage. nih.govencyclopedia.pubpreprints.org

Cathepsin B is widely recognized as the principal lysosomal cysteine protease responsible for the cleavage of the Val-Cit dipeptide linker. cd-bioparticles.nettcichemicals.comaacrjournals.org This enzyme is frequently overexpressed in various tumor cells, making the Val-Cit linker an attractive choice for targeted cancer therapies. encyclopedia.pub The cleavage occurs at the amide bond between the citrulline (P1 position) and an adjacent group, often a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, which in turn releases the active drug. iris-biotech.detcichemicals.comnih.gov

Cathepsin B functions as both an endopeptidase and a carboxydipeptidase. nih.gov Its ability to cleave the Val-Cit linker is attributed to specific recognition motifs. The enzyme shows a preference for certain amino acids in the positions preceding the cleavage site (P2, P3, etc.). The valine residue at the P2 position is well-recognized by Cathepsin B. nih.gov The catalytic mechanism involves the active site cysteine residue initiating a nucleophilic attack on the carbonyl carbon of the peptide bond. The specificity for cleaving after a citrulline residue is a key feature, though the enzyme can accept other residues at the P1 position. nih.gov For instance, replacing citrulline with arginine has been shown to improve cleavage efficiency, suggesting a preference for polar or basic residues at the P1 position. preprints.org Conversely, acidic residues like aspartic acid at P1 can decrease cleavage efficiency. preprints.org

The efficiency of cleavage can be influenced by steric hindrance from the conjugated payload. Directly attaching the payload to the Val-Cit dipeptide can inhibit Cathepsin B binding. nih.govencyclopedia.pubpreprints.org The inclusion of a spacer, such as PABC, alleviates this issue and improves the rate of enzymatic cleavage. nih.govencyclopedia.pub

The acidic microenvironment of the lysosome, with a pH typically ranging from 4.5 to 5.5, is optimal for Cathepsin B activity. nih.govnih.govresearchgate.net The enzyme's activity is significantly higher at these acidic pH values compared to the neutral pH of the cytosol or blood (pH 7.2-7.4). nih.govnih.govresearchgate.net Studies have shown that the activity of vesicle-associated cathepsin B can increase by as much as 1300-fold at acidic pH compared to physiological pH 7.4. nih.gov This pH-dependent activity is a critical factor for the selective release of payloads within the lysosome, as Cathepsin B has very low activity in the bloodstream, contributing to the stability of the linker in circulation. iris-biotech.de While active in acidic conditions, Cathepsin B can lose activity at neutral pH, in part due to autodegradation. nih.gov

Table 1: pH-Dependent Activity of Cathepsin B
pH ConditionRelative ActivityEnvironmentSignificance
4.5 - 5.6Optimal/MaximalLysosomeEfficient cleavage of Val-Cit linker post-internalization. nih.govresearchgate.net
7.2 - 7.4Low/MinimalBloodstream, CytosolEnsures linker stability in circulation, preventing premature drug release. nih.govnih.gov

While Cathepsin B is the primary enzyme, the Val-Cit linker is not entirely specific to it. It exhibits susceptibility to cleavage by other lysosomal cysteine proteases, including Cathepsin K, L, and S. nih.govencyclopedia.pubnih.govnih.gov This cross-reactivity was revealed in studies where the hydrolysis rates of Val-Cit linkers in rat liver lysosomal extracts were similar to those of other dipeptides known to be cleaved by multiple enzymes, suggesting contributions from proteases other than just Cathepsin B. cam.ac.uk

This widespread sensitivity could potentially lead to off-target toxicity if these other cathepsins are expressed in healthy tissues. nih.gov Research has shown that while a Cathepsin B inhibitor can significantly suppress drug release from some linker designs, the traditional Val-Cit linker is more resistant to single-protease inhibitors, indicating that multiple cathepsins are involved in its cleavage. nih.gov For example, Cathepsin L has been shown to cleave Val-Cit linkers, and in some cases, slightly more effectively than Cathepsin B. nih.gov This lack of absolute specificity has driven research into developing new linkers that are more selectively cleaved by Cathepsin B to improve the therapeutic window of ADCs. nih.gov

Cathepsin B: The Primary Enzymatic Trigger for Val-Cit Cleavage

Non-Cathepsin Mediated Cleavage Pathways Affecting Val-Cit Linkers

Beyond the intended lysosomal cathepsin cleavage, the Val-Cit linker can be susceptible to other enzymatic degradation pathways, which can impact its stability and performance, particularly in preclinical animal models.

In rodent models, particularly mice, the Val-Cit linker has demonstrated instability in plasma. nih.govpreprints.org This premature cleavage is not due to cathepsins but has been attributed to the activity of a serine hydrolase identified as Carboxylesterase 1C (Ces1c). aacrjournals.orgnih.govresearchgate.net This enzyme is present in rodent plasma and can hydrolyze the linker, leading to premature release of the cytotoxic payload before it reaches the target tumor cells. aacrjournals.orgnih.gov

The susceptibility to Ces1c poses a challenge for the preclinical evaluation of ADCs in mice, as the linker's instability can affect efficacy and toxicity assessments. nih.govpreprints.org The issue is specific to rodents, as the Val-Cit linker is generally stable in human and cynomolgus monkey plasma. nih.gov To address this, researchers have developed modified linkers, such as adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide, which shows markedly reduced susceptibility to Ces1c while retaining sensitivity to Cathepsin B. nih.govnih.gov Studies in Ces1c-knockout mice have confirmed that ADCs with the standard Val-Cit linker are highly stable in the absence of this enzyme. nih.gov

Table 2: Comparative Stability and Cleavage of Val-Cit Linkers
EnzymeSpecies/LocationEffect on Val-Cit LinkerImplication
Cathepsin B, L, K, SHuman/LysosomeEfficient CleavageIntended mechanism for intracellular drug release. nih.govnih.gov
Carboxylesterase 1C (Ces1c)Mouse/PlasmaCleavage/InstabilityPremature drug release in preclinical mouse models, complicating efficacy studies. aacrjournals.orgnih.gov
Human Plasma EnzymesHuman/PlasmaStableHigh stability is crucial for clinical performance and minimizing off-target toxicity. nih.govcam.ac.uk

Carboxylesterase 1C (Ces1C) Activity on Valine-Containing Peptide Linkers

Impact of Ces1C on Linker Stability in Preclinical Animal Models

A significant challenge in the preclinical evaluation of Val-Cit-containing ADCs is their instability in mouse plasma. springernature.com This instability is primarily due to the enzymatic activity of carboxylesterase 1C (Ces1C), a serine hydrolase present in rodents but not significantly in humans. researchgate.netrsc.orgscispace.com Ces1C can prematurely cleave the Val-Cit linker in the bloodstream, leading to off-target toxicity and reduced therapeutic efficacy in mouse models. springernature.comresearchgate.netnih.gov

The susceptibility to Ces1C cleavage is dependent on the specific site of conjugation on the antibody, with more solvent-exposed linkers showing greater instability. cam.ac.uk Studies using Ces1C-knockout mice have confirmed that in the absence of this enzyme, Val-Cit-containing ADCs remain highly stable in mouse plasma. researchgate.netcam.ac.uknih.gov This highlights the critical role of Ces1C in the premature degradation of these linkers in commonly used preclinical animal models. The differential stability between rodent and primate species can complicate the translation of preclinical efficacy data to clinical safety profiles. researchgate.net

Investigation of Other Proteolytic Enzymes in Non-Targeted Degradation of Val-Cit Linkers

While cathepsin B, found in the lysosomes of tumor cells, is the primary enzyme targeted for the cleavage of Val-Cit linkers, other proteases can also contribute to their degradation. nih.gov Research has shown that Val-Cit linkers exhibit sensitivity to a variety of cathepsins, including cathepsin K and cathepsin L, which could lead to off-target toxicity in normal cells. nih.gov

Furthermore, human neutrophil elastase, a serine protease, has been identified as another enzyme capable of cleaving the Val-Cit bond. nih.govbiorxiv.org This cleavage can lead to premature payload release and has been implicated as a potential cause of neutropenia, a dose-limiting toxicity observed in patients treated with some Val-Cit-based ADCs. biorxiv.orgnih.gov The amide bond between valine and citrulline is the site of cleavage by neutrophil elastase. nih.gov

Structural Determinants Governing Enzymatic Specificity and Cleavage Kinetics

The efficiency and selectivity of enzymatic cleavage of Val-Cit linkers are governed by several structural factors. These determinants influence how the linker interacts with the active site of the enzyme, ultimately affecting the rate and specificity of payload release.

The Role of Amino Acid Stereochemistry on Cleavage Efficiency and Selectivity

The stereochemistry of the amino acids in the dipeptide linker plays a crucial role in its enzymatic cleavage. Studies have consistently shown that ADCs containing a dipeptide linker with an (l,l) configuration exhibit higher antitumor activity both in vitro and in vivo compared to other stereochemical arrangements. nih.gov For instance, the use of a non-natural (R)-citrulline amino acid at the cleavage site completely blocks proteolytic cleavage. rsc.org This demonstrates the high stereospecificity of the enzymes involved in linker degradation.

Effect of Linker Length and Composition on Enzyme Recognition and Substrate Affinity

The length and composition of the linker significantly impact its recognition and affinity for enzymes. nih.govuni-due.de For Val-Cit linkers, modifications to the peptide sequence can dramatically alter stability and cleavage kinetics. cam.ac.uk For example, the addition of a glutamic acid residue at the P3 position (EVCit) has been shown to markedly increase stability in mouse plasma by reducing susceptibility to Ces1C cleavage, without negatively impacting cleavage by cathepsin B. springernature.comcam.ac.uknih.govnih.gov

Conversely, replacing the valine at the P2 position with other amino acids can also modulate linker properties. For instance, a Val-Ala linker is cleaved by cathepsin B at about half the rate of a Val-Cit linker but exhibits lower hydrophobicity, which can be advantageous in preventing aggregation. iris-biotech.decreative-biolabs.com The introduction of a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure in place of valine resulted in a linker that was predominantly dependent on cathepsin B for cleavage, showing increased specificity. nih.gov

Below is a table summarizing the impact of different linker compositions on stability and cleavage:

Linker Composition Key Findings References
Val-Cit Standard linker, susceptible to premature cleavage by Ces1C in mice and human neutrophil elastase. springernature.comnih.govnih.gov
Glu-Val-Cit (EVCit) Increased stability in mouse plasma by resisting Ces1C cleavage, while maintaining cathepsin B sensitivity. springernature.comcam.ac.uknih.govnih.gov
Val-Ala Cleaved at a slower rate by cathepsin B compared to Val-Cit, but has lower hydrophobicity. iris-biotech.decreative-biolabs.com
cBu-Cit Shows increased specificity for cathepsin B cleavage. nih.gov
Glu-Gly-Cit (EGCit) Resistant to degradation by both Ces1c and human neutrophil proteases. nih.gov

Rational Design Principles for Enhancing Cleavage Specificity of Val-Cit Linkers

The insights gained from studying the enzymatic cleavage of Val-Cit linkers have led to the development of rational design principles to enhance their specificity. A key strategy is to introduce modifications that shield the linker from premature cleavage in circulation without compromising its susceptibility to lysosomal proteases within the target cell. researchgate.netscispace.com

One successful approach involves the addition of hydrophilic or charged residues at the N-terminus (P3 position) of the dipeptide. cam.ac.uk For example, incorporating glutamic acid to create an EVCit linker effectively repels the Ces1C enzyme, thereby increasing plasma stability in mice. cam.ac.uk Similarly, designing linkers that are more selectively cleaved by cathepsin B, such as the cBu-Cit linker, can minimize off-target degradation by other proteases. nih.gov

Advanced Applications of Acid Propionylamino Val Cit Oh in Bioconjugate Research

Application in Antibody-Drug Conjugates (ADCs) Leveraging Acid-propionylamino-Val-Cit-OH

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. mdpi.com The linker is a critical component, dictating the stability of the ADC in circulation and the efficiency of payload release at the target site. nih.gov this compound is a precursor for a widely used type of cleavable linker, designed to be stable in the bloodstream but susceptible to cleavage inside cancer cells. medchemexpress.comcd-bioparticles.net The Val-Cit motif is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. broadpharm.comiris-biotech.de This enzymatic targeting mechanism is central to the function of many successful ADCs, including the FDA-approved brentuximab vedotin (Adcetris®). biopharminternational.com

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, with the choice having a significant impact on the ADC's therapeutic efficiency and safety profile. proteogenix.sciencebiotechinformers.com

Cleavable Linkers , such as those derived from this compound, are designed to release their payload upon encountering specific triggers in the tumor environment, such as low pH, a reducing environment, or the presence of specific enzymes. biotechinformers.combroadpharm.com The Val-Cit peptide linker is a prime example of an enzyme-sensitive linker, cleaved by lysosomal proteases like cathepsin B. broadpharm.com This targeted release mechanism can lead to a "bystander effect," where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells, which is particularly useful for treating heterogeneous tumors. broadpharm.com More than 80% of clinically approved ADCs utilize cleavable linkers. nih.gov

Non-Cleavable Linkers remain intact throughout the delivery process. The payload is released only after the entire ADC is internalized and the antibody component is degraded by lysosomes. biotechinformers.combroadpharm.com This results in the release of the drug with the linker and a residual amino acid still attached. nih.gov A key advantage of this system is its high stability in circulation, which can minimize off-target toxicity and lead to a longer half-life. proteogenix.sciencebiotechinformers.com However, their reliance on antibody degradation for payload release means they typically lack a bystander effect. proteogenix.science The use of non-cleavable linkers may also be limited if the attached linker-amino acid remnant reduces the drug's activity. nih.gov

The following table provides a comparative overview of the two linker systems.

FeatureCleavable Linkers (e.g., Val-Cit)Non-Cleavable Linkers (e.g., SMCC)
Release Mechanism Triggered by specific conditions (enzymes, pH, redox potential) in or near the tumor cell. biotechinformers.combroadpharm.comRequires lysosomal degradation of the antibody. broadpharm.comnih.gov
Stability Generally stable in circulation but designed to be labile at the target site. iris-biotech.deHigher stability in circulation. proteogenix.science
Bystander Effect Capable of killing adjacent antigen-negative cells if the payload is membrane-permeable. broadpharm.comGenerally not capable of a bystander effect. nih.gov
Payload Compatibility Versatile and compatible with a wide range of drugs. proteogenix.scienceThe payload must remain active with the linker and an amino acid attached. nih.gov
Off-Target Toxicity Higher risk of premature drug release can lead to off-target toxicity. proteogenix.scienceLower risk of systemic toxicity due to higher stability. broadpharm.com
Clinical Examples Brentuximab vedotin (Adcetris®), Inotuzumab ozogamicin (Besponsa®). nih.govAdo-trastuzumab emtansine (Kadcyla®). nih.gov

The release of a drug from an ADC featuring a Val-Cit linker is a multi-step process that relies on a "self-immolative" spacer. iris-biotech.deresearchgate.net The most common spacer used in conjunction with the Val-Cit linker is p-aminobenzyl carbamate (PABC). sigutlabs.com

The mechanism proceeds as follows:

Internalization and Trafficking : After the ADC binds to its target antigen on a cancer cell, it is internalized, typically into an endosome, which then fuses with a lysosome.

Enzymatic Cleavage : Inside the lysosome, the high concentration of proteases, particularly cathepsin B, recognizes the Val-Cit dipeptide and cleaves the amide bond between citrulline and the PABC spacer. iris-biotech.de While originally designed for cathepsin B specificity, studies have shown that other cysteine cathepsins (K, L, and S) can also cleave the Val-Cit linker, providing multiple pathways for payload release. nih.govaacrjournals.orgnih.gov

Self-Immolation : The cleavage event generates an unstable aniline (B41778) metabolite. researchgate.net This intermediate spontaneously undergoes a 1,6-elimination reaction, a rapid electronic cascade that results in the fragmentation of the PABC spacer. iris-biotech.deresearchgate.net

Payload Liberation : The fragmentation of the spacer releases the unmodified, fully active cytotoxic drug inside the cell, along with carbon dioxide and aza-quinone-methide as byproducts. iris-biotech.deresearchgate.net

This traceless release mechanism is highly efficient and ensures that the potent payload is liberated only after the ADC has reached the lysosomal compartment of the target cell, thereby minimizing systemic exposure to the toxic agent. iris-biotech.de This entire process, from enzymatic cleavage to payload release, is crucial for the ADC's efficacy. sigutlabs.comnih.gov

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is essential for balancing therapeutic efficacy with potential toxicity and pharmacokinetic instability. While the linker chemistry itself does not solely determine the DAR, its properties are integral to developing ADCs with higher, yet still viable, drug loads.

The hydrophobicity of the drug-linker component is a major challenge in ADC development. biopharminternational.comnih.gov Highly hydrophobic ADCs are prone to aggregation, which can lead to poor solubility, faster clearance from circulation, and increased non-specific uptake by healthy tissues, particularly the liver, resulting in off-target toxicity. frontiersin.orgchemexpress.com

Increasing the hydrophilicity of the linker is a key strategy to mitigate these issues. biopharminternational.com Several approaches have been successfully employed:

Incorporation of Polyethylene (B3416737) Glycol (PEG) Chains : Adding PEG units to the linker is a common method to increase its water solubility. chemexpress.com Studies have demonstrated that increasing the number of PEG units in a linker can improve pharmacokinetic parameters, reduce non-specific uptake, and decrease off-target toxicity, allowing for better tolerance at higher doses. chemexpress.com

Hydrophilic Peptide Sequences : Modifying the peptide sequence of the linker can also enhance hydrophilicity. For instance, research has shown that substituting Val-Cit with Val-Ala can improve both hydrophilicity and stability. nih.gov Another development is the glutamic acid-valine-citrulline (EVCit) linker, which adds a hydrophilic glutamic acid residue. nih.gov This tripeptide linker was shown to be highly stable in mouse plasma, preventing the premature drug release often seen with standard Val-Cit linkers in preclinical mouse models, while remaining sensitive to enzymatic cleavage. nih.gov

Hydrophilic Spacers and Moieties : Integrating other hydrophilic groups, such as sulfonates, phosphates, or hydrophilic macrocycles like cyclodextrins, into the linker structure can effectively counteract the hydrophobicity of the payload. frontiersin.orgchemexpress.com These modifications can lead to ADCs with enhanced in vivo performance compared to those with less hydrophilic linkers. frontiersin.org

By carefully tuning the linker's hydrophilicity, researchers can produce more homogeneous and stable ADCs with improved therapeutic windows. biopharminternational.com

Role in Prodrug Design and Activation Mechanisms

The principles of targeted cleavage that make the Val-Cit sequence valuable in ADCs are also applied in the broader field of prodrug design. nih.govnih.gov A prodrug is an inactive or less active form of a therapeutic agent that is converted into its active form in the body. nih.govnih.gov This strategy is used to improve a drug's physicochemical properties, pharmacokinetics, or to target its delivery to specific tissues. nih.govmdpi.com

Peptide-drug conjugates (PDCs) utilize short peptide sequences, like Val-Cit, to link a drug to a carrier or promoiety. nih.gov The peptide portion can be designed to be cleaved by enzymes that are overexpressed at a disease site, thereby concentrating the active drug where it is needed most. nih.gov This approach allows for the incorporation of various functionalities, including targeting sequences or cell-penetrating peptides, into the prodrug's design. nih.gov

The development of controlled release strategies is central to modern prodrug design, aiming to release a therapeutic agent at a specific rate and location. rsc.orgescholarship.org Linkers that are sensitive to specific enzymes provide a powerful tool for achieving this control. nih.gov

By using protease-sensitive peptide linkers, the release of the active drug can be finely tuned. nih.gov For example, different peptide sequences can be designed to have varying sensitivities and cleavage rates by target proteases. This allows for the creation of prodrugs with tailored release kinetics, ranging from rapid release to sustained delivery over hours or days. nih.gov This controlled release can maintain stable drug levels, improving therapeutic efficacy while minimizing side effects associated with large fluctuations in drug concentration. nih.gov This approach represents a significant advance over simple hydrolytically-cleaved prodrugs, offering a higher degree of spatial and temporal control over drug activation. rsc.orgescholarship.org

Enzyme-Triggered Activation of Active Pharmaceutical Agents using Val-Cit Motif

The Val-Cit dipeptide sequence is a cornerstone of enzyme-triggered drug activation, particularly within the context of Antibody-Drug Conjugates (ADCs). cd-bioparticles.net This motif is specifically designed to be recognized and cleaved by certain intracellular proteases that are highly active within the lysosomal compartment of cells. iris-biotech.debroadpharm.comaxispharm.com The primary enzyme responsible for this cleavage is cathepsin B, a lysosomal protease often overexpressed in tumor cells compared to healthy tissues. iris-biotech.deiris-biotech.de

The mechanism of activation is precise. An ADC, featuring a Val-Cit linker, remains stable in the systemic circulation due to the low activity of enzymes like cathepsin B in the bloodstream. iris-biotech.deiris-biotech.de Upon reaching a target cell, the ADC is internalized and trafficked to the lysosome. iris-biotech.deaxispharm.com Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B hydrolyzes the amide bond between the valine and citrulline residues. iris-biotech.denih.govtcichemicals.com This initial cleavage event often initiates a subsequent self-immolative cascade, particularly when a para-aminobenzyl alcohol (PABC) spacer is included, which rapidly fragments to release the attached active pharmaceutical agent in its unmodified, potent form. iris-biotech.deiris-biotech.deiris-biotech.de This targeted release ensures that the cytotoxic payload is unleashed specifically inside the cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues. iris-biotech.de

Comparative studies have highlighted the superior stability and cleavage kinetics of the Val-Cit linker. For instance, one study measuring the enzymatic hydrolysis of different dipeptide linkers found that Val-Cit exhibited high stability with a half-life of 240 minutes, whereas a Phe-Lys linker was cleaved much more rapidly with a half-life of 8 minutes. iris-biotech.deiris-biotech.de This balance of stability in circulation and efficient cleavage within the cell is a key advantage of the Val-Cit motif. iris-biotech.de

Linker MotifCleavage EnzymeKey AdvantageApplication Context
Valine-Citrulline (Val-Cit) Cathepsin BHigh serum stability, efficient intracellular cleavage iris-biotech.deiris-biotech.deAntibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs) cd-bioparticles.netgenscript.com
Valine-Alanine (Val-Ala) Cathepsin BLower hydrophobicity, preventing aggregation iris-biotech.deiris-biotech.deADCs
Phenylalanine-Lysine (Phe-Lys) Cathepsin BRapid cleavage iris-biotech.deiris-biotech.deImmunoconjugates

Contribution to Peptide-Based Drug Delivery Systems

This compound is a fundamental component in the advancement of peptide-based drug delivery systems, a therapeutic strategy that leverages peptides to transport drugs to specific sites in the body. cd-bioparticles.netiris-biotech.demdpi.com These systems, including Peptide-Drug Conjugates (PDCs), utilize peptides as targeting ligands or cell-penetrating agents to achieve precision delivery. genscript.com The inclusion of a cleavable linker, for which the Val-Cit motif is a prime example, is crucial for the controlled release of the therapeutic payload at the intended site of action. iris-biotech.degenscript.com

The design of effective peptide conjugates hinges on the synergy between the targeting peptide, the linker, and the drug payload. genscript.com The Val-Cit linker is integral to this design, providing a stable bridge between the peptide and the drug that can be selectively broken by intracellular enzymes. The synthesis of these conjugates is a multi-step process involving the careful construction of the drug-linker entity before its conjugation to the peptide.

This compound serves as a key building block in the construction of therapeutic peptide scaffolds. cd-bioparticles.netiris-biotech.de Its structure allows for its incorporation into larger peptide sequences or its direct use in creating linkers for ADCs and PDCs. cd-bioparticles.netgenscript.com In this context, the Val-Cit moiety functions as a latent "trigger," remaining inert during circulation but becoming active upon internalization into target cells. iris-biotech.de This functionality is essential for creating conjugates that can deliver highly potent cytotoxic agents, such as monomethyl auristatin E (MMAE) or doxorubicin, directly to tumors, thereby increasing the therapeutic window. genscript.com The success of the FDA-approved ADC, Adcetris® (brentuximab vedotin), which utilizes a Val-Cit linker to deliver MMAE, underscores the clinical significance of this dipeptide motif in therapeutic scaffolds. iris-biotech.deiris-biotech.de

Conjugate ComponentFunctionExample Material/Structure
Targeting Moiety Binds to specific receptors on target cellsMonoclonal Antibody, RGD tripeptide genscript.com
Linker Connects targeting moiety and payload; controls releaseThis compound based structures cd-bioparticles.net
Payload Exerts therapeutic effectMMAE, Doxorubicin genscript.com

Emerging Bioconjugation Strategies Utilizing this compound

The proven success of the Val-Cit motif in ADCs has spurred interest in its application to other advanced and emerging bioconjugation strategies. iris-biotech.deariel.ac.il Researchers are exploring its use in novel therapeutic platforms that require precise control over molecular activity, including targeted protein degradation and nucleic acid delivery.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.govguidetopharmacology.org A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. nih.gov The linker's composition and length are critical for the PROTAC's activity. nih.gov

While traditional PROTACs utilize non-cleavable linkers, there is growing interest in developing "caged" or activatable PROTACs for enhanced tissue or cell-type specificity. The enzymatically cleavable nature of the Val-Cit linker makes it an attractive candidate for such designs. A PROTAC could be rendered inactive by a masking group attached via a Val-Cit linker. Upon reaching a target cell environment with high cathepsin B activity (e.g., a tumor), the linker would be cleaved, releasing the active PROTAC. This strategy could significantly reduce off-target effects and improve the therapeutic index of protein degraders.

The delivery of nucleic acids, such as siRNA and mRNA, for therapeutic purposes faces challenges including stability in circulation and efficient release into the cytoplasm of target cells. creative-biogene.com Cleavable linkers are being explored to overcome these hurdles. creative-biogene.com The Val-Cit motif, with its well-characterized lysosomal cleavage, presents a viable mechanism for releasing oligonucleotide payloads from a delivery vehicle after endocytosis. creative-biogene.com

In this application, an oligonucleotide could be conjugated to a targeting ligand (e.g., an antibody or peptide) via a Val-Cit linker. After internalization, the conjugate would be transported to the lysosome, where cathepsin B would cleave the linker and release the nucleic acid. creative-biogene.com This strategy could enhance the endosomal escape and cytoplasmic delivery of the RNA cargo, a critical step for its therapeutic function. Peptide-based linkers like Val-Cit are noted for conferring high systemic stability with the benefit of rapid enzymatic release within the target cell, making them highly suitable for oligonucleotide conjugation strategies. creative-biogene.com

Preclinical in Vitro and in Vivo Characterization of Acid Propionylamino Val Cit Oh Conjugates

In Vitro Assays for Linker Stability and Cleavage Kinetics

Evaluation of Plasma Stability of Acid-propionylamino-Val-Cit-OH Containing Conjugates

A critical attribute of an effective ADC linker is its stability in plasma to prevent premature drug release, which can lead to off-target toxicity and reduced therapeutic efficacy. creative-biolabs.com In vitro assays are routinely performed to assess the stability of ADCs in plasma from various species, including human, cynomolgus monkey, rat, and mouse. nih.gov

Conjugates containing the Val-Cit linker have demonstrated good stability in human and cynomolgus monkey plasma. nih.govresearchgate.net However, a notable instability has been observed in mouse plasma. nih.govencyclopedia.pub This species-specific instability is attributed to the activity of a particular carboxylesterase, Ces1C, which can hydrolyze the Val-Cit linker. nih.govnih.gov This premature cleavage in mouse models presents a significant challenge for the preclinical evaluation of ADCs that utilize this linker system. nih.govencyclopedia.pub

To address this limitation, modifications to the linker have been explored. One successful strategy involves the addition of a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker. nih.govspringernature.com This modification has been shown to dramatically enhance the stability of the ADC in mouse plasma by reducing its susceptibility to Ces1c-mediated cleavage, without compromising its sensitivity to cathepsin-mediated cleavage within the target cell. nih.govspringernature.comnih.gov For instance, an EVCit-containing ADC demonstrated a significantly longer half-life of 12 days in a mouse model, compared to 2 days for the conventional Val-Cit ADC. springernature.com

Linker TypeSpeciesStability ProfileKey Findings
Val-Cit HumanStableGenerally stable in circulation. nih.govspringernature.com
Cynomolgus MonkeyStableShows good stability, making it a relevant preclinical model. nih.govresearchgate.net
MouseUnstableSusceptible to premature cleavage by carboxylesterase Ces1C. nih.govnih.gov
Glu-Val-Cit (EVCit) MouseStableAddition of glutamic acid significantly improves stability in mouse plasma. nih.govspringernature.com

Quantitative Enzymatic Hydrolysis Profiling by Relevant Lysosomal Proteases

The specific release of the cytotoxic payload from a Val-Cit-containing ADC is designed to occur within the lysosomal compartment of the target cancer cell. This is mediated by lysosomal proteases, primarily cathepsin B, which is often overexpressed in the tumor microenvironment. nih.gov The Val-Cit dipeptide serves as a specific substrate for cathepsin B, which cleaves the amide bond between citrulline and the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, initiating the release of the active drug. nih.goviris-biotech.de

In vitro enzymatic assays are crucial for quantifying the cleavage kinetics of the linker. Studies have compared the hydrolysis rates of different dipeptide linkers. For example, in a comparative study, the Val-Cit linker showed a higher stability with a half-life of 240 minutes when subjected to enzymatic hydrolysis, whereas a Phe-Lys linker was cleaved much more rapidly with a half-life of 8 minutes. iris-biotech.deiris-biotech.de Conversely, the Val-Ala linker, another dipeptide used in ADCs, was cleaved at half the rate of the Val-Cit linker in an isolated cathepsin B cleavage assay. iris-biotech.de While Val-Cit is sensitive to a variety of cathepsins, including cathepsin K and L, modifications to the linker can enhance its specificity for cathepsin B. nih.gov

Dipeptide LinkerCleaving EnzymeRelative Cleavage Rate/Half-lifeReference
Val-Cit Cathepsin Bt½ = 240 min (in a specific study) iris-biotech.deiris-biotech.de
Phe-Lys Cathepsin Bt½ = 8 min (in a specific study) iris-biotech.deiris-biotech.de
Val-Ala Cathepsin BCleaved at half the rate of Val-Cit iris-biotech.de

Analysis of Cellular Internalization and Intracellular Drug Release Mechanisms in Cell Lines

The therapeutic effect of an ADC is contingent upon its binding to a specific antigen on the surface of a cancer cell, followed by internalization. nih.gov This process typically occurs through receptor-mediated endocytosis. nih.govyoutube.com Once internalized, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway. nih.govresearchgate.net

In Vivo Evaluation of Conjugate Performance in Preclinical Disease Models

Pharmacokinetic Analysis of Linker Stability and Metabolite Formation in Animal Models

In vivo pharmacokinetic studies in animal models are essential to understand the stability of the ADC, its distribution, and the formation of metabolites in a physiological setting. As established in in vitro plasma stability assays, the Val-Cit linker exhibits instability in mouse models due to the action of carboxylesterase Ces1C. nih.govnih.gov This can lead to premature release of the payload into circulation, potentially causing systemic toxicity and reducing the amount of active drug reaching the tumor. nih.gov

Pharmacokinetic analyses in mice have confirmed the rapid clearance of ADCs with exposed Val-Cit linkers. nih.gov The development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, has been shown to significantly improve the in vivo stability in mice. nih.govspringernature.com This enhanced stability leads to a longer circulation half-life of the intact ADC, allowing for greater accumulation in the tumor. springernature.com Studies in Ces1C-knockout mice have further confirmed that this enzyme is the primary cause of Val-Cit linker instability in this species, as the ADC remained highly stable in these genetically modified animals. nih.gov

Assessment of Tumor-Specific Drug Release and Accumulation

The ultimate goal of an ADC is the targeted delivery and release of a cytotoxic payload at the tumor site. creative-biolabs.com The overexpression of lysosomal proteases like cathepsin B in the tumor microenvironment is the key mechanism for the tumor-specific cleavage of the Val-Cit linker. snmjournals.org

Comparative Studies with Alternative Cleavable Linkers in Preclinical Settings to Determine Superiority

The Val-Cit linker's prominence in numerous clinically approved ADCs, such as Adcetris® and Polivy®, is a testament to its general efficacy. creative-biolabs.comnih.gov It is designed to be stable in the bloodstream and specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of cancer cells. chemexpress.com However, preclinical studies have revealed certain limitations, prompting the development and comparison of alternative cleavable linkers.

One of the primary challenges with the Val-Cit linker is its instability in mouse plasma due to the activity of the carboxylesterase Ces1c. nih.govspringernature.com This can lead to premature payload release, potentially confounding the results of preclinical efficacy and safety studies conducted in mice. springernature.comcam.ac.uk To address this, researchers have explored various alternatives.

Alternative Dipeptide and Polypeptide Linkers:

Val-Ala (valine-alanine): This dipeptide linker is an alternative to Val-Cit and is used in several ADCs in clinical development. nih.gov It has been shown to have lower hydrophobicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads, allowing for a higher drug-to-antibody ratio (DAR) with less aggregation. creative-biolabs.com In some studies, Val-Ala linkers demonstrated comparable in vitro potency and stability to Val-Cit linkers. creative-biolabs.com

Phe-Lys (phenylalanine-lysine): This dipeptide linker has also been evaluated. While it showed improved stability in human and mouse plasma compared to hydrazone and ester-containing linkers, it was less stable than Val-Cit in mouse plasma. cam.ac.uk

Glutamic acid–valine–citrulline (EVCit): To counteract the mouse plasma instability of the Val-Cit linker, a tripeptide EVCit linker was developed. This linker demonstrated significantly enhanced stability in mouse plasma while retaining its susceptibility to cathepsin-mediated cleavage within tumor cells. nih.gov An ADC with an EVCit linker showed greater in vivo stability and antitumor efficacy in mouse models compared to its Val-Cit counterpart. nih.gov

Glutamic acid-glycine-citrulline (EGCit): This tripeptide linker was designed to resist degradation by human neutrophil elastase, addressing a potential cause of off-target toxicity. nih.gov

Triglycyl peptide linker (CX): For ADCs with maytansinoid (DM1) payloads, a triglycyl peptide linker demonstrated high stability in mouse plasma, comparable to non-cleavable linkers. nih.gov

LysLys (lysine-lysine): Four linkers containing LysLys dipeptides showed higher rates of hydrolysis and selectivity towards cathepsin B compared to Val-Cit. snmjournals.org

Other Classes of Cleavable Linkers:

β-Glucuronidase-cleavable linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment. nih.gov

β-Galactosidase-cleavable linkers: ADCs with these linkers showed potent in vitro activity, in some cases lower IC50 values than ADCs with a Val-Cit linker. nih.gov

Sulfatase-cleavable linkers: These linkers are cleaved by sulfatases, which are overexpressed in some tumors. They have shown high stability in mouse plasma, a significant advantage over Val-Cit linkers. creative-biolabs.comnih.gov

Cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-based linkers: A linker incorporating a cBu structure was designed to be predominantly dependent on cathepsin B for cleavage, potentially reducing off-target effects. nih.gov This cBu-Cit linker showed similar in vitro antiproliferation effects to a Val-Cit ADC but resulted in greater tumor suppression in vivo. nih.gov

Linker TypeKey Preclinical FindingsReference
Val-AlaLower hydrophobicity than Val-Cit, allowing for higher DAR with less aggregation. Comparable in vitro potency. creative-biolabs.comnih.gov
Phe-LysLess stable in mouse plasma compared to Val-Cit. cam.ac.uk
EVCitSignificantly improved stability in mouse plasma compared to Val-Cit, leading to greater in vivo efficacy in mouse models. nih.gov
Sulfatase-cleavableHigh stability in mouse plasma, unlike Val-Cit. nih.gov
cBu-CitPredominantly cleaved by cathepsin B. Showed greater in vivo tumor suppression than Val-Cit ADC. nih.gov

Investigation of Potential Off-Target Cleavage and Release in Healthy Tissues

A critical aspect of ADC development is ensuring that the cytotoxic payload is released specifically at the tumor site, minimizing damage to healthy tissues. Off-target cleavage of the linker can lead to systemic toxicity and a reduced therapeutic window.

The Val-Cit linker, while designed for cleavage by cathepsin B in tumor cells, has been shown to be susceptible to cleavage by other proteases, which can lead to off-target effects. nih.gov

Enzymes Implicated in Off-Target Cleavage:

Carboxylesterase 1C (Ces1c): As previously mentioned, this enzyme in mouse plasma is a primary cause of the instability of Val-containing linkers in this preclinical model. springernature.comnih.gov This can lead to premature drug release in the circulation before the ADC reaches the tumor. springernature.com

Human Neutrophil Elastase (NE): Research has revealed that the Val-Cit linker can be aberrantly cleaved by human neutrophil elastase. nih.govacs.org This is a significant concern as it could lead to off-target toxicity, potentially contributing to adverse effects like neutropenia. acs.org

Other Cathepsins: The Val-Cit linker exhibits sensitivity to a variety of cathepsins, not just cathepsin B which is highly expressed in cancer cells. nih.gov This widespread sensitivity could induce off-target toxicity in normal cells where other cathepsins are present. nih.gov

Strategies to Mitigate Off-Target Cleavage:

The development of novel linkers is a key strategy to address the issue of off-target cleavage.

Exo-cleavable Linkers: An innovative design repositions the cleavable peptide linker to an "exo" position. This design, which can incorporate hydrophilic elements like glutamic acid, has been shown to resist cleavage by both carboxylesterase Ces1C and human neutrophil elastase, thereby improving the safety profile. chemexpress.comacs.org

Tandem-Cleavage Linkers: These linkers require two separate enzymatic cleavage events to release the payload. acs.org This dual-trigger mechanism can enhance stability in circulation and reduce off-target toxicities by making premature payload release less likely. acs.org

Linker Shielding: Positioning the linker in a way that it is shielded by the antibody can enhance its hydrophilicity and protect it from premature cleavage. chemexpress.com

EnzymeEffect on Val-Cit LinkerPotential ConsequenceReference
Carboxylesterase 1C (Ces1c)Cleavage in mouse plasmaPremature payload release in preclinical mouse models springernature.comnih.gov
Human Neutrophil ElastaseAberrant cleavagePotential for off-target toxicity, including neutropenia nih.govacs.org
Other Cathepsins (besides Cathepsin B)Widespread sensitivity to cleavagePotential for off-target toxicity in healthy tissues nih.gov

Future Directions and Research Perspectives on Acid Propionylamino Val Cit Oh

Development of Next-Generation Val-Cit Linker Designs

The evolution of the Val-Cit linker is geared towards enhancing its performance by improving stability, refining cleavage mechanisms, and optimizing the drug-to-antibody ratio (DAR).

A significant challenge with Val-Cit linkers is their susceptibility to premature cleavage in plasma, particularly in murine models, due to the enzyme carboxylesterase 1C (Ces1C). nih.govspringernature.comnih.gov This can lead to off-target toxicity and reduced therapeutic efficacy. nih.govspringernature.comnih.gov To address this, researchers are exploring several innovative approaches:

Hydrophilic Modifications: Incorporating hydrophilic groups at the N-terminus of the valine residue (P3 position) has shown promise in increasing plasma stability. nih.gov For instance, the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide sequence significantly enhances resistance to Ces1c-mediated degradation while maintaining susceptibility to intracellular cathepsin B cleavage. nih.govspringernature.comresearchgate.net This modification improves the ADC's half-life and treatment efficacy in mouse models. springernature.comresearchgate.net Other hydrophilic moieties like 2-hydroxyacetamide (B1193895) and sulfobetaine (B10348) zwitterions are also being investigated to improve hydrophilicity and reduce aggregation. nih.govcreative-biolabs.com

Exolinker Design: A novel "exolinker" strategy repositions the cleavable peptide linker to an external position on the p-aminobenzylcarbamate (PAB) moiety. chemexpress.comacs.org This design brings the payload closer to the antibody, enhancing shielding and improving hydrophilicity. chemexpress.com Exolinker ADCs have demonstrated reduced premature payload release and resistance to cleavage by human neutrophil elastase, another enzyme implicated in off-target toxicity. chemexpress.comacs.org

Steric Hindrance: Introducing steric hindrance around the cleavable site is another effective method to improve stability. nih.gov This can be achieved by carefully selecting the conjugation site on the antibody or by modifying the linker structure itself. nih.govnih.gov

Tandem-Cleavage Linkers: This approach involves designing linkers that require two sequential enzymatic cleavages for payload release, thereby enhancing circulating stability. acs.org

Table 1: Strategies to Enhance Plasma Stability of Val-Cit Linkers
StrategyMechanismExampleKey FindingsReferences
Hydrophilic ModificationIncreases polarity, reducing interaction with degrading enzymes like Ces1C.Glutamic acid-valine-citrulline (EVCit)Dramatically improved ADC half-life in mouse models from 2 to 12 days. nih.govspringernature.comresearchgate.net
Exolinker DesignRepositions the cleavable peptide to an external position, enhancing shielding and hydrophilicity.Glu-Glu-Val-Cit (EEVC) or Glu-Val-Cit (EVC) at the exo position of the PAB moiety.Reduced premature payload release and showed resistance to neutrophil elastase-mediated cleavage. chemexpress.comacs.org
Steric HindrancePhysically obstructs access of degrading enzymes to the cleavable bond.Careful selection of conjugation site.Shorter linkers can result in better ADC stability by keeping the payload closer to the antibody's steric shield. nih.govnih.gov

While cathepsin B is the primary enzyme targeted for Val-Cit cleavage, research has shown that other cathepsins (K, L, S) can also cleave this linker, potentially leading to off-target effects. nih.govnih.gov This has prompted the exploration of more specific cleavage triggers:

Peptidomimetic Structures: The development of linkers like the cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-Cit linker demonstrates enhanced specificity for cathepsin B over other cathepsins. nih.govaxispharm.com ADCs with this linker showed greater tumor suppression in vivo compared to their Val-Cit counterparts. nih.gov

Alternative Enzyme-Cleavable Linkers: Researchers are investigating linkers sensitive to other tumor-overexpressed enzymes, such as β-glucuronidase and β-galactosidase. nih.govnih.gov For instance, a β-galactosidase-cleavable linker showed a lower IC50 than a Val-Cit linker in vitro. nih.gov Sulfatase-cleavable linkers have also demonstrated high plasma stability and potent cytotoxicity. nih.gov

pH-Sensitive and Other Triggers: Beyond enzymatic cleavage, other triggers like acidic pH, glutathione (B108866) (GSH) concentration, and even light are being explored to achieve more controlled payload release. nih.govnih.gov

Table 2: Alternative Cleavage Triggers for ADC Linkers
TriggerEnzyme/ConditionLinker ExampleKey AdvantageReferences
Enhanced Protease SpecificityCathepsin BcBu-CitPredominantly dependent on cathepsin B, reducing off-target cleavage by other cathepsins. nih.govaxispharm.com
Alternative Enzymesβ-glucuronidase, β-galactosidase, SulfataseGlucuronide linkers, β-galactosidase-cleavable linkersExploits different enzymes overexpressed in the tumor microenvironment for payload release. nih.govnih.gov
pH-SensitivityAcidic environment of tumors/lysosomesHydrazone, silyl (B83357) ether-based linkersLeverages the lower pH of tumor tissues for selective cleavage. nih.govnih.gov

The DAR is a critical parameter for ADC efficacy. While a higher DAR can increase potency, it often leads to aggregation and faster clearance due to increased hydrophobicity. chemexpress.comaxispharm.com New design paradigms aim to achieve a high DAR without these drawbacks:

Branched Linkers: Heterobifunctional branched linkers allow for the attachment of multiple drug molecules per conjugation site, enabling the creation of ADCs with a DAR of four, six, or even eight in a site-specific manner. researchgate.netnih.govresearchgate.net

Hydrophilic Spacers: Incorporating hydrophilic spacers like PEG or glucuronide into the linker design can mitigate the aggregation issues associated with high DAR ADCs. chemexpress.comnih.gov Glucuronide-linked conjugates, for example, show minimal aggregation compared to dipeptide-linked conjugates. nih.govscispace.com

Exolinker Platform: The exolinker design, by bringing the payload closer to the antibody, can also help to mask the hydrophobicity of the payload, allowing for higher DARs without significant aggregation. chemexpress.comacs.org

Exploration of Acid-propionylamino-Val-Cit-OH in Diverse Non-Oncological Therapeutic Applications

While oncology remains the primary focus for ADCs, the principles of targeted delivery using linkers like this compound are being explored for other diseases. The specificity of the Val-Cit linker for cathepsin B, an enzyme also implicated in other pathological conditions, opens up possibilities for its use in non-oncological applications. For example, ADCs with cleavable linkers are being investigated for their potential in treating inflammatory and autoimmune diseases by targeting specific cell populations involved in the disease process. The development of ADCs for non-internalizing antibodies also expands the potential applications, as the payload can be released in the extracellular matrix of diseased tissues. nih.gov

Integration with Advanced Bioconjugation Technologies (e.g., Site-Specific Conjugation Methodologies)

The method of conjugating the linker-drug to the antibody significantly impacts the homogeneity, stability, and therapeutic index of the ADC. tandfonline.comnih.gov Traditional conjugation methods result in heterogeneous mixtures. nih.govnih.gov Site-specific conjugation technologies are being integrated with Val-Cit linkers to produce more uniform and effective ADCs. nih.gov These methods include:

Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for precise control over the conjugation site and DAR. nih.govnih.gov

Unnatural Amino Acids: Incorporating unnatural amino acids with unique reactive groups provides an orthogonal chemistry for linker attachment. nih.govnih.gov

Enzymatic Conjugation: Enzymes like transglutaminases and sortases can be used to attach linker-drugs to specific tags on the antibody, resulting in homogeneous ADCs. nih.govnih.gov

Site-specific conjugation has been shown to improve the pharmacokinetic properties and therapeutic window of ADCs. nih.govnih.gov

Application of Computational Modeling and Simulation for Predictive Linker Design and Optimization

Computational approaches are becoming increasingly vital in the rational design and optimization of ADC linkers. digitellinc.comnih.govbiopharminternational.com These methods can predict the behavior of linkers and accelerate the development process. nih.govbiopharminternational.com Key applications include:

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between the linker, payload, and antibody, helping to predict stability and aggregation propensity. nih.govbiopharminternational.com

Homology Modeling and Molecular Docking: These techniques can be used to model the interaction of the linker with target enzymes like cathepsin B, aiding in the design of more specific and efficient cleavage sites. nih.gov

Machine Learning and AI: Advanced computational tools like Linker-GPT, a transformer-based deep learning framework, are being developed to generate novel linker structures with desired properties like drug-likeness and synthetic accessibility. researchgate.net

These computational tools hold the promise of enriching our understanding of ADC behavior and facilitating the design of the next generation of highly optimized and effective targeted therapies. digitellinc.com

Standardization of Research Methodologies and Reporting for Val-Cit Linker Evaluation

The valine-citrulline (Val-Cit) dipeptide, a core component of linkers like this compound, is a cornerstone in the design of antibody-drug conjugates (ADCs) due to its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells. snmjournals.orgiris-biotech.de This targeted cleavage mechanism is designed to ensure that the cytotoxic payload is released preferentially within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. iris-biotech.detechnologynetworks.com However, the evaluation of Val-Cit linker stability and cleavage kinetics is marked by a significant lack of standardization across preclinical studies, leading to data that is often difficult to compare and, in some cases, contradictory. nih.govnih.gov This variability presents a major challenge in accurately predicting the in vivo performance of ADCs and underscores the urgent need for harmonized research and reporting methodologies. nih.gov

A primary issue is the well-documented difference in Val-Cit linker stability between human and murine plasma. nih.govnih.gov While generally stable in human plasma, Val-Cit linkers can be rapidly hydrolyzed in mouse plasma by the carboxylesterase 1c (Ces1c) enzyme, leading to premature payload release. nih.govnih.govnih.gov This instability in mouse models, which are fundamental to preclinical ADC research, can lead to misleading efficacy and toxicity data that does not accurately reflect potential clinical outcomes in humans. snmjournals.orgnih.gov Studies have shown that modifying the linker, for instance by adding a glutamic acid residue to create a Glu-Val-Cit sequence, can enhance stability in mouse plasma without compromising cathepsin B-mediated cleavage. nih.gov The development of such next-generation linkers highlights the importance of evaluating stability in a consistent and clinically relevant manner.

Inconsistencies in in vitro cleavage assays further complicate the comparative assessment of Val-Cit linkers. The choice of enzyme (e.g., cathepsin B, L, K), its concentration, the source of the enzyme (e.g., human liver lysosomes), and the specific assay conditions (e.g., pH, incubation time) can all dramatically influence the observed rate of linker cleavage. snmjournals.orgsterlingpharmasolutions.com For example, some studies have reported that Val-Cit linkers exhibit broad sensitivity to various cathepsins, not just the intended cathepsin B, which could imply a risk of off-target toxicity in normal tissues. nih.gov Others have focused solely on cathepsin B, potentially overlooking other metabolic liabilities. iris-biotech.de A standardized protocol for enzymatic cleavage assays would enable a more direct comparison of the specificity and efficiency of different linker designs.

To address these challenges and enhance the predictive value of preclinical research, the standardization of methodologies for evaluating Val-Cit linkers is imperative. A consensus on key experimental parameters and reporting standards would facilitate more reliable cross-study comparisons and a deeper understanding of structure-activity relationships. Well-defined and standardized analysis will become increasingly important as ADCs come under greater quality control scrutiny. nih.gov

The following interactive table outlines a proposed framework for standardized research methodologies and reporting for the evaluation of Val-Cit linkers used in ADCs.

Parameter Proposed Standardization Rationale Key Reporting Metrics
Plasma Stability Parallel incubation in human, cynomolgus monkey, and mouse plasma. Inclusion of Ces1c-knockout mouse plasma as a control. nih.govnih.govTo directly assess species-specific differences in enzymatic cleavage and predict stability in humans more accurately. snmjournals.orgnih.govHalf-life (t½) of intact ADC; Percentage of free payload released over time; Identification of cleavage sites and major catabolites via LC-MS. nih.govcreative-proteomics.com
Enzyme Specificity Screening against a panel of purified lysosomal proteases (e.g., Cathepsin B, Cathepsin L, Cathepsin K) at standardized concentrations and pH. nih.govTo determine the selectivity of the linker for the target enzyme (Cathepsin B) versus other proteases, informing potential for off-target cleavage. nih.govMichaelis-Menten kinetics (Km, Vmax); Rate of payload release for each enzyme; Comparison to a non-cleavable linker control. nih.gov
Cellular Catabolism Assays using subcellular fractions, particularly human liver S9 and lysosomal extracts. sterlingpharmasolutions.comTo simulate the intracellular environment where the ADC is processed and the payload is released, providing more biologically relevant data than purified enzyme assays. sterlingpharmasolutions.comRate of cleavage in lysosomal vs. S9 fractions; Identification of released payload and linker-payload metabolites. sterlingpharmasolutions.com
In Vitro Cytotoxicity Testing on antigen-positive and antigen-negative cell lines in parallel.To differentiate between targeted, antigen-dependent killing and non-specific toxicity due to premature payload release.IC50 values for both cell lines; Comparison with an ADC containing a non-cleavable linker. nih.gov
Analytical Methods Use of standardized analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for catabolite identification and quantification, and Size Exclusion Chromatography (SEC) for aggregation analysis. creative-proteomics.comTo ensure high-quality, reproducible data on ADC integrity, drug-to-antibody ratio (DAR), and degradation pathways. creative-proteomics.comDetailed reporting of LC-MS parameters, DAR values, percentage of aggregation, and fragmentation data. creative-proteomics.com

Adoption of such standardized guidelines would foster greater consistency and reliability in the preclinical evaluation of ADCs containing this compound and other Val-Cit-based linkers. This would not only accelerate the development of more effective and safer cancer therapeutics but also provide a more robust framework for regulatory submissions.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and stability of Acid-propionylamino-Val-Cit-OH in ADC synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 220–280 nm is commonly used for purity assessment. For stability, accelerated degradation studies under varying pH (4.0–7.4) and temperature (4–37°C) conditions are performed, with quantification via LC-MS to identify hydrolysis byproducts. Ensure calibration curves are validated using reference standards (e.g., CAS 2098907-84-5) .

Q. How can researchers optimize the synthesis protocol for this compound to minimize side reactions?

  • Methodological Answer : Use a stepwise solid-phase peptide synthesis (SPPS) approach with Fmoc-protected amino acids. Monitor coupling efficiency via Kaiser tests and employ orthogonal deprotection strategies (e.g., 20% piperidine in DMF for Fmoc removal). Purify intermediates via flash chromatography (C18 columns) and validate using NMR (¹H/¹³C) and HRMS .

Q. What experimental controls are critical when assessing the cleavage efficiency of this compound in ADC linkers?

  • Methodological Answer : Include positive controls (e.g., enzymatically cleavable Val-Cit-PABC linkers) and negative controls (non-cleavable maleimide linkers). Use tumor microenvironment-mimicking buffers (pH 5.0–6.5 with cathepsin B) for cleavage assays. Quantify released payloads via fluorescence or ELISA, normalizing to total ADC concentration .

Advanced Research Questions

Q. How do structural modifications to this compound impact its pharmacokinetic profile in vivo compared to in vitro models?

  • Methodological Answer : Conduct comparative studies using PEGylated variants (e.g., Acid-PEG3-SS-PEG3-acid) to assess plasma half-life. Use LC-MS/MS to quantify linker-drug metabolites in murine plasma. Apply compartmental modeling (e.g., non-linear mixed-effects) to extrapolate in vitro-in vivo correlations (IVIVC), accounting for tumor penetration and lysosomal retention .

Q. What strategies resolve contradictions between in vitro stability data and in vivo ADC efficacy for this compound-based conjugates?

  • Methodological Answer : Perform multi-omics analyses (proteomics/metabolomics) of tumor tissues to identify microenvironmental factors (e.g., redox gradients, protease activity) affecting linker cleavage. Use patient-derived xenograft (PDX) models with longitudinal imaging (e.g., PET-CT) to correlate drug release with tumor regression .

Q. How can researchers validate the specificity of this compound cleavage in heterogeneous tumor microenvironments?

  • Methodological Answer : Employ fluorescently labeled ADCs (e.g., Cy5-conjugated) and intravital microscopy to visualize real-time cleavage in orthotopic models. Use CRISPR-engineered cathepsin B knockout cell lines as negative controls. Validate with mass spectrometry imaging (MSI) to map spatial drug distribution .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound ADC studies?

  • Methodological Answer : Apply Bayesian hierarchical models to account for inter-subject variability in preclinical trials. Use the Emax model for dose-efficacy curves and Cox proportional hazards for survival analysis. Pre-specify endpoints (e.g., tumor volume, OS) in alignment with NIH preclinical reporting guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.